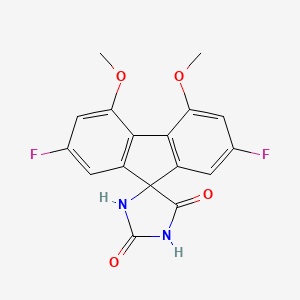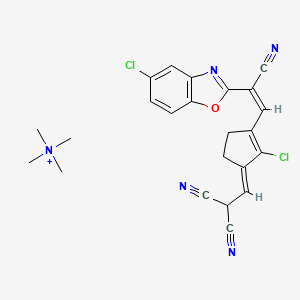
Albumin blue 670
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Albumin blue 670 is a Albumin probe which binds to HSA to form a fluorescent complex.
Wissenschaftliche Forschungsanwendungen
Fluorescence Properties in Plasma and Blood
Albumin Blue 670 (AB670) has been studied for its fluorescence properties in plasma and blood, showing potential for direct fluorescence sensing measurements. It selectively binds to human serum albumin (HSA) in these media, enabling the monitoring of HSA concentrations through fluorescence lifetime-based sensing and anisotropy measurements (Abugo, Heřman, & Lakowicz, 2001).
Interaction with Immobilized Cibacron Blue
Cibacron Blue, a related dye, has been used in plasma fractionation due to its ability to abstract albumin from plasma, highlighting the potential of similar dyes like Albumin Blue 670 in biochemical separations and analyses (Angal & Dean, 1978).
Application in Therapeutics and Pathophysiology
Research on albumin, which Albumin Blue 670 binds to, reveals its importance in various therapeutics and pathophysiological processes. Albumin's structure and biochemical properties are crucial in treatments for conditions like cirrhosis and its complications, emphasizing the relevance of binding dyes like Albumin Blue 670 in therapeutic research (García-Martínez et al., 2013).
Role in Regenerative Medicine and Tissue Engineering
Albumin, and by extension Albumin Blue 670, has applications in regenerative medicine and tissue engineering. It serves as a bacteriostatic coating, promotes eukaryotic cell attachment and proliferation, and facilitates bone healing by recruiting stem cells (Horváthy et al., 2017).
Use in Albumin-Based Hydrogels
The versatility of albumin in forming hydrogels makes it a promising biomaterial for biomedical applications, highlighting the potential of Albumin Blue 670 in forming albumin-based hydrogels for tissue engineering and regenerative medicine (Ong, Zhao, Justin, & Markaki, 2019).
Eigenschaften
CAS-Nummer |
140234-15-7 |
|---|---|
Produktname |
Albumin blue 670 |
Molekularformel |
C23H22Cl2N5O+ |
Molekulargewicht |
455.4 g/mol |
IUPAC-Name |
2-[(E)-[2-chloro-3-[(Z)-2-(5-chloro-1,3-benzoxazol-2-yl)-2-cyanoethenyl]cyclopent-2-en-1-ylidene]methyl]propanedinitrile;tetramethylazanium |
InChI |
InChI=1S/C19H10Cl2N4O.C4H12N/c20-15-3-4-17-16(7-15)25-19(26-17)14(10-24)6-13-2-1-12(18(13)21)5-11(8-22)9-23;1-5(2,3)4/h3-7,11H,1-2H2;1-4H3/q;+1/b12-5+,14-6-; |
InChI-Schlüssel |
WGTGKWBIRRSJSI-AMWWAGLOSA-N |
Isomerische SMILES |
C[N+](C)(C)C.C\1CC(=C(/C1=C/C(C#N)C#N)Cl)/C=C(/C#N)\C2=NC3=C(O2)C=CC(=C3)Cl |
SMILES |
C[N+](C)(C)C.C1CC(=C(C1=CC(C#N)C#N)Cl)C=C(C#N)C2=NC3=C(O2)C=CC(=C3)Cl |
Kanonische SMILES |
C[N+](C)(C)C.C1CC(=C(C1=CC(C#N)C#N)Cl)C=C(C#N)C2=NC3=C(O2)C=CC(=C3)Cl |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
(2-chloro-3-(2,2-dicyanoethenyl) 2-cyclopenten-1-ylidene-(5-chlorobenzoxazol-2-yl)cyanomethyl)tetramethylammonium salt AB 670 albumin blue 670 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



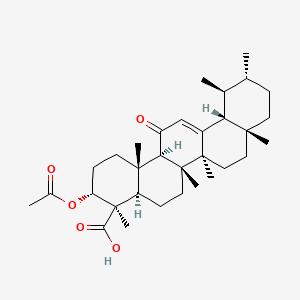
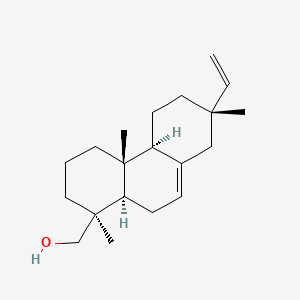
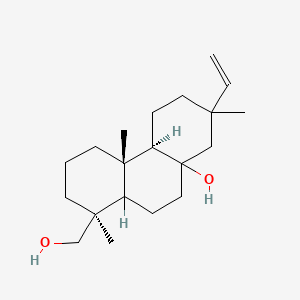
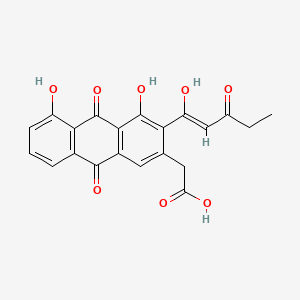
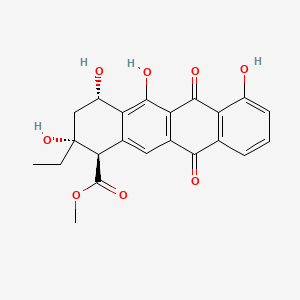
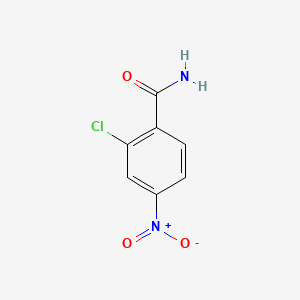
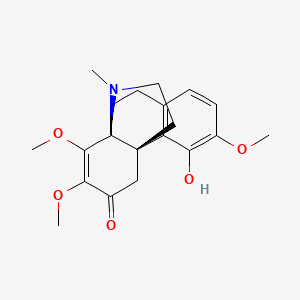
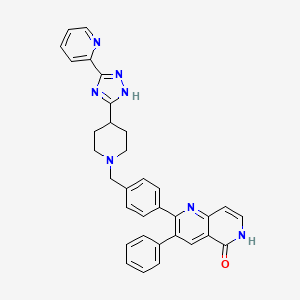
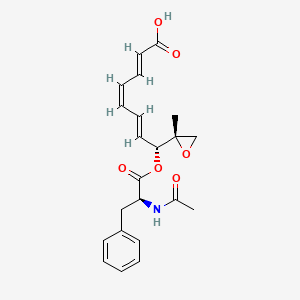
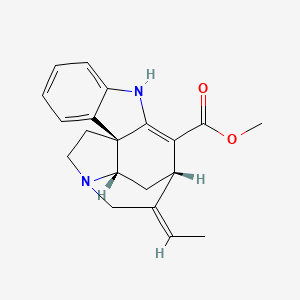
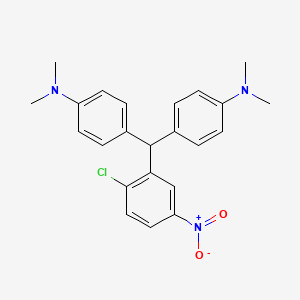
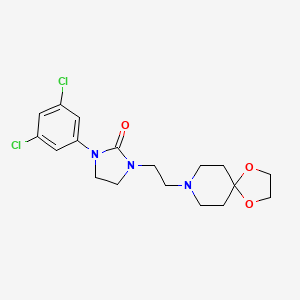
![1-(8,9-Dihydropyrano[2,3-g]indazol-1(7H)-yl)propan-2-amine](/img/structure/B1666755.png)
